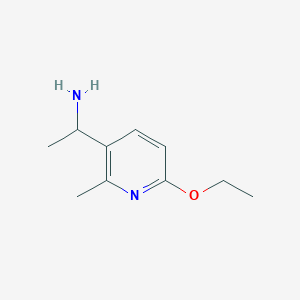
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
The synthesis of 1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3-pyridinecarboxaldehyde.
Ethoxylation: The aldehyde group is ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Reduction: The ethoxylated product is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.
Amination: Finally, the alcohol is converted to the amine using reagents like ammonium chloride and sodium cyanoborohydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles like halides or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(6-Ethoxy-2-methylpyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
1-(6-Methylpyridin-3-yl)ethanamine: This compound lacks the ethoxy group, which may result in different chemical and biological properties.
1-(6-Methoxy-2-methylpyridin-3-yl)ethanamine: The presence of a methoxy group instead of an ethoxy group can influence its reactivity and interactions.
1-(3-Methyl-2-pyridinyl)ethanamine: The position of the substituents on the pyridine ring can significantly affect the compound’s properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-(6-ethoxy-2-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H16N2O/c1-4-13-10-6-5-9(7(2)11)8(3)12-10/h5-7H,4,11H2,1-3H3 |
Clave InChI |
WNZLHERFRZZFBT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=C(C=C1)C(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




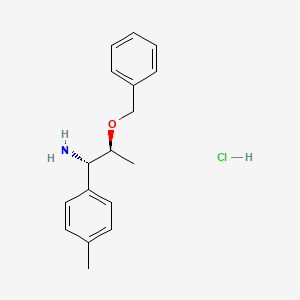

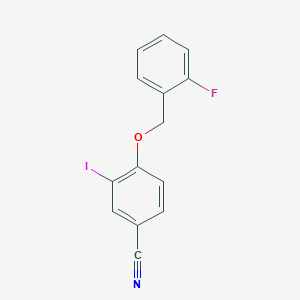

![5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B13001346.png)

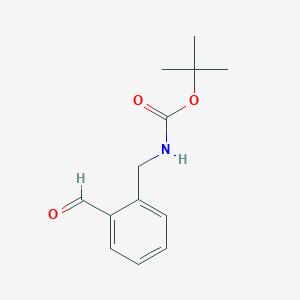
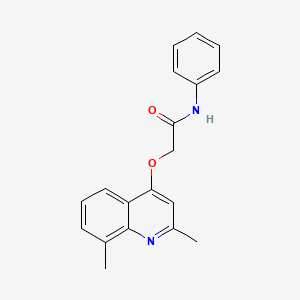
![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)
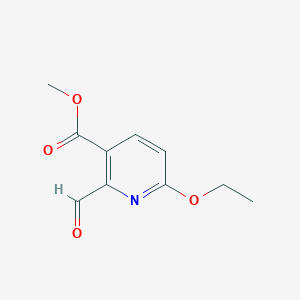
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol](/img/structure/B13001385.png)
![(4-Bromobicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13001392.png)
